![molecular formula C22H18ClN3O B421701 3-chloro-N-[(E)-[4-(1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]benzamide](/img/structure/B421701.png)
3-chloro-N-[(E)-[4-(1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzohydrazide moiety linked to a benzylidene group containing an isoindoline ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide typically involves the condensation of 3-chlorobenzohydrazide with 4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N’-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetyl}benzohydrazide
- N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
Uniqueness
3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide is unique due to its specific structural features, such as the presence of both chloro and isoindoline groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C22H18ClN3O |
|---|---|
Molekulargewicht |
375.8g/mol |
IUPAC-Name |
3-chloro-N-[(E)-[4-(1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H18ClN3O/c23-20-7-3-6-17(12-20)22(27)25-24-13-16-8-10-21(11-9-16)26-14-18-4-1-2-5-19(18)15-26/h1-13H,14-15H2,(H,25,27)/b24-13+ |
InChI-Schlüssel |
WDEAIYNAGXFOMM-ZMOGYAJESA-N |
SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)Cl |
Isomerische SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)/C=N/NC(=O)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-cyclohexyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B421620.png)
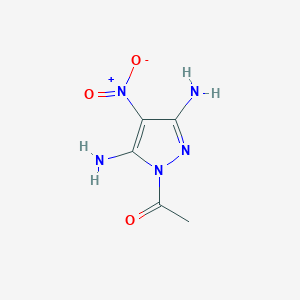
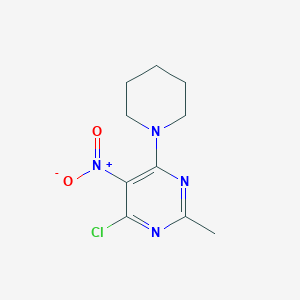
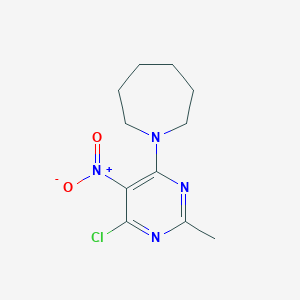
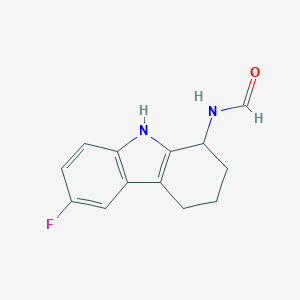
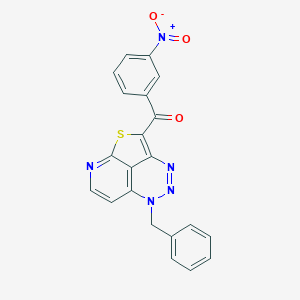
methanone](/img/structure/B421629.png)

![Ethyl 3-benzyl-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B421633.png)
![ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B421634.png)
![ethyl 3-amino-5-methyl-4-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-thiophenecarboxylate](/img/structure/B421635.png)
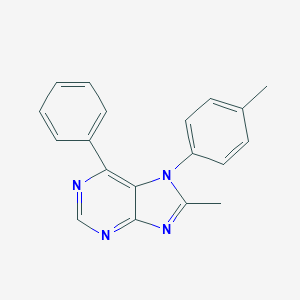
![(3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate](/img/structure/B421641.png)
![11,13-dimethyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B421642.png)
